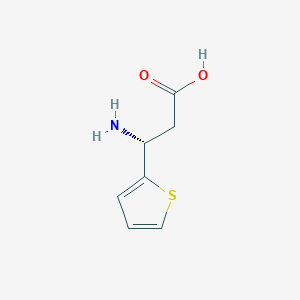

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

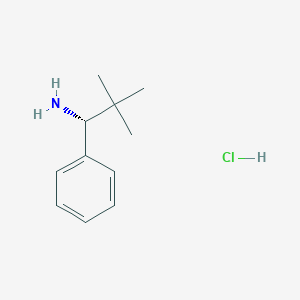

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid, also known as (R)-3-Amino-3-(thiophen-2-yl)propionic acid or (R)-3-Aminothiophen-2-ylpropanoic acid, is an organic compound with a molecular formula of C6H9NO2S. It is a derivative of propanoic acid and contains both an amino group and a thiophenyl group. This compound is a chiral molecule, meaning it can exist in two forms, this compound and (S)-3-Amino-3-(thiophen-2-yl)propanoic acid, which are mirror images of each other. Both forms of this compound have been studied in recent years for their potential applications in various scientific fields.

Scientific Research Applications

Novel Synthesis and Activity

- Synthesis and Antiproliferative Activity : A study presented the synthesis of new Pt(II)-complexes with an L-alanyl-based ligand, demonstrating moderate cytotoxic activity against cancer cells, highlighting the potential of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid derivatives in cancer therapy (Riccardi et al., 2019).

- One-pot Synthesis and Heterocyclisation : Researchers achieved the synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives via a one-pot, three-component reaction, which were then converted to (R)-2-thioxothiazolidine-4-carboxylic acid, demonstrating the versatility of this compound in heterocyclic chemistry (Mohebat & Kafrizi, 2014).

Enzymatic Preparation and Bioapplications

- Enzymatic Preparation for Drug Synthesis : An enzymatic method was developed for preparing (S)-amino acids from racemic mixtures, crucial for synthesizing antidiabetic drugs. This method underscores the application of this compound in producing high-purity pharmaceutical intermediates (Chen et al., 2011).

- Covalent Immobilization on Nanotubes : The covalent immobilization of phenylalanine ammonia-lyase on carbon nanotubes for the kinetic resolution of racemic 2-amino-3-(thiophen-2-yl)propanoic acid demonstrated the potential for this compound in biocatalytic processes and nanotechnology (Bartha-Vári et al., 2015).

Antitumor Evaluation and Synthetic Pathways

- Antitumor Evaluation of Heterocyclic Compounds : Derivatives of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, related to this compound, showed high antiproliferative activity against various cancer cell lines, indicating the compound's potential in cancer research (Shams et al., 2010).

Properties

IUPAC Name |

(3R)-3-amino-3-thiophen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)